molecular formula C18H21NO3 B14741164 Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate CAS No. 6330-22-9

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate

Katalognummer: B14741164
CAS-Nummer: 6330-22-9
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: LQAKRDXSVHMAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethyl group attached to an amino acid derivative, specifically 2-amino-3-(4-methoxyphenyl)propanoate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the reaction of phenethylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines.

Wissenschaftliche Forschungsanwendungen

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: A simpler structure lacking the amino acid derivative.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the phenethylamine moiety.

    2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but without the phenethyl group.

Uniqueness

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is unique due to its combined structural features of phenethylamine and 4-methoxyphenylacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

6330-22-9

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-phenylethyl 2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C18H21NO3/c1-21-16-9-7-15(8-10-16)13-17(19)18(20)22-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13,19H2,1H3

InChI-Schlüssel

LQAKRDXSVHMAMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(C(=O)OCCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.